4-(4-Nitrophenylazo)phenol
Overview
Description
4-(4-Nitrophenylazo)phenol is an organic compound with the molecular formula C12H9N3O3. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in the synthesis of azo dyes, which are widely employed in various industries, including textiles and printing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenylazo)phenol typically involves a two-step process:
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Diazotization: : The first step involves the diazotization of 4-nitroaniline. This is achieved by treating 4-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt of 4-nitroaniline.
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Coupling Reaction: : The diazonium salt is then coupled with phenol in an alkaline medium (usually sodium hydroxide, NaOH). This coupling reaction results in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenylazo)phenol undergoes various chemical reactions, including:
Reduction: The nitro group (-NO2) in this compound can be reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The phenolic hydroxyl group (-OH) can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid, HNO3), sulfonating agents (e.g., sulfuric acid, H2SO4), and halogenating agents (e.g., bromine, Br2).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-(4-Aminophenylazo)phenol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-(4-Nitrophenylazo)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of azo dyes, which are important in the textile and printing industries.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: Apart from its use in dye synthesis, it is also employed in the development of sensors and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenylazo)phenol primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenylazo)-resorcinol
- 4-(4-Nitrophenylazo)-1-naphthol
- 4-(4-Nitrophenylazo)-2,6-dichlorophenol
- 4-(2,4-Dinitrophenylazo)-1-naphthol
Uniqueness
4-(4-Nitrophenylazo)phenol is unique due to its specific structural features, such as the presence of both a nitro group and a phenolic hydroxyl group. These functional groups confer distinct chemical reactivity and make it a versatile compound for various applications. Its ability to form stable azo dyes with vibrant colors further distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPVIOTANUINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061690 | |
Record name | 4-[(4-Nitrophenyl)azo]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-60-5 | |
Record name | 4-Hydroxy-4′-nitroazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(2-(4-nitrophenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1435-60-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-[(4-Nitrophenyl)azo]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Nitrophenylazo)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method for synthesizing 4-(4-Nitrophenylazo)phenol?
A1: this compound is commonly synthesized through a diazo coupling reaction. This involves the diazotization of 4-Nitroaniline using sodium nitrite, followed by coupling the resulting diazonium salt with phenol. This reaction is typically carried out under controlled temperatures, often in an ice bath, to maintain a temperature below 5°C. [, , , ]
Q2: What structural features contribute to the liquid crystalline properties observed in some derivatives of this compound?
A2: The presence of the azo group (-N=N-) linking two aromatic rings in this compound provides rigidity to the molecule, a crucial factor for liquid crystal formation. This rigid core, often referred to as the mesogenic unit, can be further modified with alkyl chains of varying lengths. These modifications influence the type and temperature range of the liquid crystalline phases exhibited by the derivatives. [, , ]
Q3: Can this compound be incorporated into polymers, and if so, what properties do these polymers exhibit?
A4: Yes, this compound can be incorporated into polymers, either as a side chain or as part of the main polymer chain. For instance, it can be reacted with 3-bromopropene to introduce a spacer unit, and the resulting compound can be polymerized to yield a side-chain liquid crystalline polymer. [] Additionally, polymers containing hydrogen bond acceptor groups, like poly[(4-vinylpyridine)-co-(butyl acrylate)], can form hydrogen bonds with this compound, leading to the formation of liquid crystalline polymer complexes. [, ]
Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A5: Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance spectroscopy (NMR) are routinely employed to characterize this compound and its derivatives. FT-IR helps identify specific functional groups present in the molecule, such as the nitro group, the azo group, and the hydroxyl group. NMR provides detailed information about the structure and connectivity of atoms within the molecule, confirming its successful synthesis. [, ]
Q5: What analytical techniques are used to study the thermal properties of this compound and its derivatives, particularly their liquid crystalline behavior?
A6: Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal properties of these compounds. DSC measures the heat flow associated with phase transitions, providing information about the melting point, crystallization point, and the temperature range of liquid crystalline phases. For example, DSC analysis can reveal the enthalpy changes during the transition between the crystalline, smectic A, and isotropic phases. [, , ]
Q6: Beyond liquid crystals, are there other applications where this compound derivatives show promise?
A7: Yes, research suggests potential applications in areas like extractive spectrophotometry. For instance, cyclophane-type thiacrown compounds incorporating this compound as a chromogenic group have shown promise as extractive-spectrophotometric reagents for metals like silver and copper. [] Additionally, this compound has been used as a building block in the synthesis of calix[4]arene derivatives with enhanced non-linear optical (NLO) properties. []
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